N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-8(2)11-13-10(14-16-11)7-15(3)9-4-5-12-6-9/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNWOJOJUJRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN(C)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse sources to present a comprehensive overview.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 1340169-79-0
- Molecular Formula: CHNO
- Molecular Weight: 224.30 g/mol
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring: The initial step includes the reaction of isopropyl hydrazine with carbonyl compounds to form the oxadiazole moiety.
- Pyrrolidine Modification: The subsequent reaction with pyrrolidine derivatives introduces the pyrrolidinyl group.
- Methylation: Finally, methylation is performed to yield the final product.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure have been tested for their antibacterial activity against MRSA and other resistant strains .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | MRSA | Effective |
| Related Carbapenems | E. coli | Moderate |
Antioxidant Properties
Research has also explored the antioxidant capabilities of oxadiazole derivatives. These compounds are known to scavenge free radicals and may offer protective effects against oxidative stress-related diseases .
Case Studies
- Antimicrobial Efficacy Study:
- Oxidative Stress Protection:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Compound A : N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine
- Key Difference : Cyclopropyl substituent replaces isopropyl on the oxadiazole ring.
- This may alter binding affinity in biological targets compared to the isopropyl group .
- Molecular Formula : C₁₁H₁₈N₄O (MW 222.29 g/mol).
Compound B : N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}pyrrolidin-3-amine
- Key Difference : 1,3-Oxazole replaces 1,2,4-oxadiazole.
- Impact : 1,3-Oxazole has lower aromatic stabilization and different electronic properties, which may reduce metabolic stability compared to 1,2,4-oxadiazole. The propan-2-yl substituent is retained, but the altered heterocycle could affect target interactions .
Substituent Variations on the Oxadiazole Ring
Compound C : N-{[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-methylethanamine
- Key Difference : Aromatic 2-methylphenyl substituent replaces aliphatic isopropyl.
- Impact : The aromatic group enables π-π stacking interactions, enhancing binding to hydrophobic pockets in enzymes or receptors. However, increased hydrophobicity may reduce aqueous solubility .
- Molecular Formula : C₁₂H₁₅N₃O (MW 217.27 g/mol).
Compound D : 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Key Difference : Thiadiazole (S-containing) replaces oxadiazole (O-containing).
- Impact: Thiadiazoles generally exhibit stronger hydrogen-bonding capabilities and higher metabolic resistance.
Amine Side Chain Modifications
Compound E : N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide hydrochloride
- Key Difference : Acetamide replaces methyl on the pyrrolidine nitrogen.
- Impact: The acetamide introduces a hydrogen-bond donor/acceptor, improving solubility and target engagement. The hydrochloride salt enhances bioavailability but may limit blood-brain barrier penetration .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogues like Compound A, though yields may vary. reports up to 82% yields for oxadiazole derivatives using NaHSO₃ catalysis, suggesting feasible scalability .
- Physicochemical Properties : The isopropyl group in the target compound likely enhances logP values compared to cyclopropyl or aromatic substituents, favoring passive diffusion across biological membranes .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine?
Answer:
- Multi-step synthesis : Employ sequential reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carbonyl derivatives under acidic conditions .
- Catalyst selection : Use copper(I) bromide or palladium catalysts for coupling reactions, as demonstrated in analogous oxadiazole syntheses .
- Solvent and temperature control : Optimize reaction conditions (e.g., dimethylformamide (DMF) at 80–120°C) to enhance reaction kinetics and minimize side products .
- Purification : Apply column chromatography with gradients of ethyl acetate/hexane and validate purity via thin-layer chromatography (TLC) and NMR spectroscopy .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding its neuropharmacological targets?
Answer:
- Comparative receptor profiling : Conduct competitive binding assays against neurotransmitter receptors (e.g., serotonin or dopamine receptors) to identify primary targets, as suggested for structurally similar tetrahydroisoquinoline-oxadiazole hybrids .
- Computational docking : Use molecular dynamics simulations to predict binding affinities to receptors like 5-HT₃ or NMDA, leveraging tools such as AutoDock Vina .
- In vitro/in vivo correlation : Validate hypotheses using knockout animal models or siRNA silencing in neuronal cell lines to isolate receptor-specific effects .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Spectroscopic validation :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrrolidine methyl group (δ ~2.3 ppm) and oxadiazole protons (δ ~8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C₁₃H₂₁N₄O) with <2 ppm error .
- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemistry, particularly for the propan-2-yl substituent .
Advanced: How can researchers design experiments to elucidate the role of the 1,2,4-oxadiazole moiety in modulating biological activity?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with modified oxadiazole substituents (e.g., cyclopropyl or methylthio groups) and compare bioactivity .
- Metabolic stability assays : Assess oxadiazole ring stability in liver microsomes to determine its contribution to pharmacokinetic profiles .
- Computational fragment-based design : Perform quantum mechanical calculations (e.g., DFT) to evaluate the oxadiazole’s electron density and hydrogen-bonding capacity .
Basic: What methodologies are recommended for assessing the compound’s potential antimicrobial activity?
Answer:
- Broth microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
- Synergy testing : Combine with β-lactam antibiotics to evaluate enhanced efficacy via checkerboard assays .
Advanced: How can researchers address discrepancies in solubility and bioavailability predictions for this compound?
Answer:
- Physicochemical profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods and compare with computational predictions (e.g., ChemAxon) .
- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility, as demonstrated for related oxadiazole-amines .
- In situ permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to correlate in silico absorption models with experimental data .
Basic: What strategies ensure reproducibility in synthesizing this compound?
Answer:
- Stoichiometric precision : Maintain exact molar ratios of reagents (e.g., 1:1 amidoxime:carbonyl derivative) to avoid incomplete cyclization .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Batch documentation : Record detailed reaction parameters (e.g., ramp rates, stirring speed) to identify critical variables .
Advanced: How can researchers investigate the compound’s potential as a dual-target inhibitor in cancer therapy?
Answer:
- Kinase profiling : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) to assess pro-death signaling .
- Transcriptomic analysis : Perform RNA-seq on treated cells to identify downstream pathways (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
